molecular formula C17H27N3O4S B4234544 N-butyl-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide

N-butyl-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide

Cat. No. B4234544
M. Wt: 369.5 g/mol
InChI Key: QZIIAUZKGDNUCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butyl-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research. It is commonly referred to as BMS-433796 and is a potent and selective antagonist of the 5-HT1B receptor.

Mechanism of Action

BMS-433796 is a potent and selective antagonist of the 5-HT1B receptor. It works by blocking the binding of serotonin to the receptor, which leads to a decrease in the release of neurotransmitters such as dopamine and norepinephrine. This results in a decrease in the activity of the central nervous system, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
BMS-433796 has been shown to have several biochemical and physiological effects. It has been shown to decrease the release of neurotransmitters such as dopamine and norepinephrine, leading to a decrease in the activity of the central nervous system. It has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. Additionally, it has been shown to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of anxiety and depression.

Advantages and Limitations for Lab Experiments

BMS-433796 has several advantages for lab experiments. It is a potent and selective antagonist of the 5-HT1B receptor, making it a useful tool for studying the role of the receptor in various diseases. Additionally, it has been extensively studied, and its pharmacokinetics and pharmacodynamics are well understood. However, one limitation of BMS-433796 is that it is a complex compound to synthesize, making it difficult to obtain in large quantities.

Future Directions

There are several future directions for the study of BMS-433796. One potential direction is the further investigation of its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases. Additionally, there is a need for further research into its anxiolytic and antidepressant effects and its potential use in the treatment of anxiety and depression. Finally, there is a need for the development of more efficient synthesis methods to obtain BMS-433796 in larger quantities.
Conclusion:
In conclusion, BMS-433796 is a potent and selective antagonist of the 5-HT1B receptor that has gained significant attention in the field of scientific research. It has several potential therapeutic applications, including the treatment of inflammatory diseases, anxiety, depression, and addiction. While it has several advantages for lab experiments, there is a need for further research into its potential therapeutic effects and the development of more efficient synthesis methods.

Scientific Research Applications

BMS-433796 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, it has been shown to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of anxiety and depression. It has also been studied for its potential use in the treatment of migraine headaches and addiction.

properties

IUPAC Name

N-butyl-4-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O4S/c1-3-4-9-18-25(22,23)16-7-5-15(6-8-16)24-14-17(21)20-12-10-19(2)11-13-20/h5-8,18H,3-4,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZIIAUZKGDNUCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butyl-4-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-butyl-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-butyl-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-butyl-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-butyl-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-butyl-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-butyl-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.